4-methyl-1,3-thiazole-2-thiol
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Overview
Description
4-methyl-1,3-thiazole-2-thiol, also known as Cyclodextrin, is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4 glycosidic bonds. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, enhancing the solubility, stability, and bioavailability of guest compounds. They are widely used in pharmaceuticals, food, and cosmetic industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions include maintaining a pH of around 5-6 and a temperature of 40-60°C. The resulting mixture is then separated and purified using techniques such as crystallization and chromatography.
Industrial Production Methods
In industrial settings, cyclodextrins are produced using large-scale bioreactors where starch is enzymatically converted into cyclodextrins. The process is optimized for high yield and purity, involving steps such as enzyme immobilization, continuous flow reactors, and advanced separation techniques. The final product is obtained in a highly purified form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with altered properties.
Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.
Substitution: Substitution reactions involve replacing one or more hydroxyl groups with other functional groups to enhance specific properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclodextrin derivatives with enhanced solubility, stability, and functional properties. These derivatives are tailored for specific applications in pharmaceuticals, food, and cosmetics.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications:
Chemistry: Used as molecular carriers to enhance the solubility and stability of hydrophobic compounds.
Biology: Employed in drug delivery systems to improve the bioavailability of therapeutic agents.
Medicine: Used in formulations to enhance the stability and efficacy of drugs.
Industry: Applied in the food industry to improve the solubility and stability of flavors and fragrances.
Mechanism of Action
Cyclodextrins exert their effects by forming inclusion complexes with guest molecules. The hydrophobic cavity of cyclodextrins encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complex enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved include the interaction of cyclodextrins with hydrophobic regions of the guest molecules, leading to improved solubility and stability.
Comparison with Similar Compounds
Cyclodextrins are unique compared to other similar compounds due to their ability to form stable inclusion complexes with a wide range of guest molecules. Similar compounds include:
Alpha-Cyclodextrin: Composed of six glucose units.
Beta-Cyclodextrin: Composed of seven glucose units.
Gamma-Cyclodextrin: Composed of eight glucose units.
Cyclodextrins are preferred for their versatility and ability to enhance the properties of guest molecules, making them valuable in various applications.
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHAIPFBNQZTMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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